3-Methylbenzo[d]isoxazole
Overview
Description
3-Methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H7NO . It has a molecular weight of 133.15 g/mol . The IUPAC name for this compound is 3-methyl-1,2-benzoxazole .
Molecular Structure Analysis
The InChI code for 3-Methylbenzo[d]isoxazole is 1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
. The Canonical SMILES structure is CC1=NOC2=CC=CC=C12
. The compound has a complexity of 126 .
Physical And Chemical Properties Analysis
3-Methylbenzo[d]isoxazole has a molecular weight of 133.15 g/mol . It has an XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 133.052763847 g/mol . The topological polar surface area is 26 Ų .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
3-Methylbenzo[d]isoxazole serves as a privileged scaffold in drug discovery due to its presence in many commercially available drugs. Its heterocyclic moiety is significant for its ability to bind to biological targets based on chemical diversity. The development of robust synthetic methods for such molecules accelerates drug discovery programs .
Eco-Friendly Synthetic Strategies
The compound is used in metal-free synthetic routes for isoxazole synthesis. These methods are crucial as they avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and significant waste generation. Metal-free conditions include solid support, microwave-assisted, and ultrasonication methods .
Anticancer Drug Design
Researchers focus on the diversity-oriented synthesis of 3-Methylbenzo[d]isoxazole derivatives for anticancer drug design. The compound’s versatility allows for the creation of a diverse collection of molecules, which is essential for identifying new therapeutic agents .
Nanocatalysis
In the field of nanocatalysis, 3-Methylbenzo[d]isoxazole and its derivatives are explored for their potential to act as catalysts at the nanoscale. This application is particularly relevant in the development of new catalytic processes that are more efficient and environmentally friendly .
Sensing Applications
Isoxazole derivatives, including 3-Methylbenzo[d]isoxazole, are investigated for their use in sensing applications. These compounds can be designed to react with specific analytes, making them useful for detecting various substances in biological and environmental samples .
Antitubercular Activity
A series of 3-Methylbenzo[d]isoxazole analogs have been synthesized and evaluated for their in vitro antitubercular activity against the MTB H37Rv strain. These compounds have shown promising results, with minimum inhibitory concentrations (MIC) ranging between 3.125 and 50 µg/mL .
Mechanism of Action
Target of Action
3-Methylbenzo[d]isoxazole is a small molecule that has been found to interact with several biological targets. One of the primary targets of this compound is the BRD4 protein . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are known to play crucial roles in gene transcription regulation .
Mode of Action
The interaction between 3-Methylbenzo[d]isoxazole and its targets involves the formation of a hydrogen bond with specific amino acids within the target protein . For instance, in the case of BRD4, the 3-Methylbenzo[d]isoxazole scaffold forms a hydrogen bond with Asn140 . This interaction can lead to changes in the conformation and function of the target protein, thereby influencing cellular processes.
Biochemical Pathways
The binding of 3-Methylbenzo[d]isoxazole to BRD4 can affect various biochemical pathways. BRD4 is known to regulate the acetylation level on histones, a process that is crucial for the regulation of chromatin structure and gene transcription . Therefore, the interaction of 3-Methylbenzo[d]isoxazole with BRD4 can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 3-Methylbenzo[d]isoxazole’s action are largely dependent on its interaction with its targets. For example, its interaction with BRD4 can lead to changes in gene transcription, which can subsequently influence various cellular processes . .
Safety and Hazards
properties
IUPAC Name |
3-methyl-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKCDPSYQUYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398986 | |
Record name | 3-Methylbenzo[d]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzo[d]isoxazole | |
CAS RN |
4825-75-6 | |
Record name | 3-Methylbenzo[d]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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